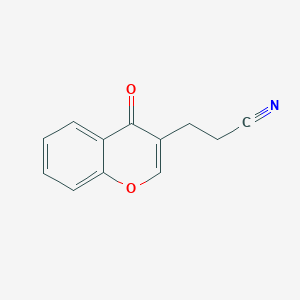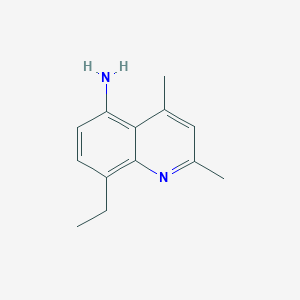
8-Ethyl-2,4-dimethylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2,4-dimethylquinolin-5-amine is a quinoline derivative with the molecular formula C13H16N2. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,4-dimethylquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylquinoline with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another approach involves the use of Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2,4-dimethylquinolin-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: HNO3, Cl2, Br2, acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
8-Ethyl-2,4-dimethylquinolin-5-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a candidate for developing new therapeutic agents against infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-2,4-dimethylquinolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microbial cells . The compound may also interact with enzymes and proteins involved in cellular metabolism, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
8-Quinolinamine: Shares a similar quinoline backbone but differs in the substitution pattern.
2,4-Dimethylquinoline: Lacks the ethyl and amine groups, making it less versatile in certain reactions.
8-Ethylquinoline: Similar ethyl substitution but lacks the dimethyl and amine groups.
Uniqueness: 8-Ethyl-2,4-dimethylquinolin-5-amine stands out due to its unique combination of ethyl, dimethyl, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
67004-43-7 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
8-ethyl-2,4-dimethylquinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-4-10-5-6-11(14)12-8(2)7-9(3)15-13(10)12/h5-7H,4,14H2,1-3H3 |
InChI Key |
BNRYUIDWKQGAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)N)C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



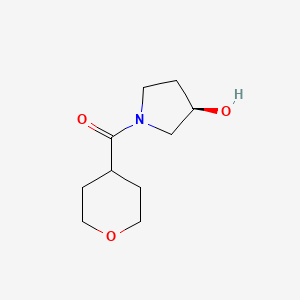


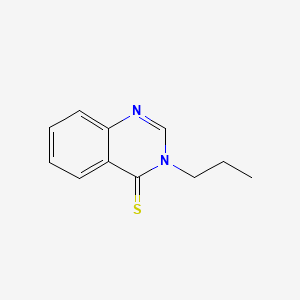
![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
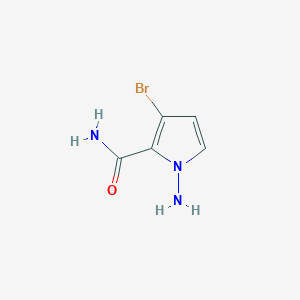
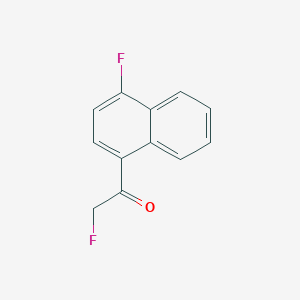
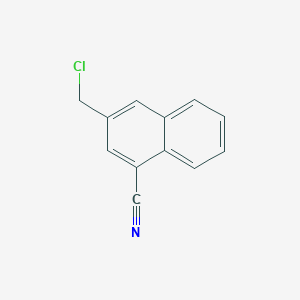

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
